

ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals

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|----------------------|------------|-----------|
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Introduction

Transforming Growth Factor-beta (TGF- β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous pathologies, most notably in fibrosis and the progression of cancer. The TGF- β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (T β RII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF- β receptor I (TGF β RI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. **ALK5-IN-10**, also known as EW-7197 and Vactosertib, is a potent and selective small molecule inhibitor of ALK5. This technical guide provides an in-depth overview of **ALK5-IN-10**, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and key signaling pathways.

ALK5-IN-10: Mechanism of Action and Biochemical Profile



ALK5-IN-10 is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This action effectively blocks the canonical TGF-β signaling pathway.

Biochemical and Cellular Activity of ALK5-IN-10 (EW-7197)



| Parameter | Value | Assay Type | Cell Line/System | Reference |
|----------------------------|------------------------------------|--|--|--------------|
| Biochemical Potency | | | | |
| IC50 vs. ALK5 | 7 nM | Radioisotopic Assay | Recombinant Human ALK5 (Sf9 cells) | [2] |
| IC50 vs. ALK5 | 9.67 nM | Radioisotopic Protein Kinase Assay | Recombinant Human GST- fused ALK5 (Sf9 cells) | [2] |
| IC50 vs. ALK5 | 12.9 nM | Not Specified | Not Specified | [3] |
| IC50 vs. ALK5 | 13 nM | Kinase Assay | Not Specified | |
| IC50 vs. ALK4 | 13 nM | Cell-free assay | Not Specified | - |
| IC50 vs. ALK4 | 17.3 nM | Not Specified | Not Specified | _ |
| IC50 vs. ALK2 | 17.3 nM (Comparable to ALK5) | Not Specified | Not Specified | _ |
| IC50 vs. p38α | 1,775 nM | Not Specified | Not Specified | |
| Cellular Potency | | | | _ |
| IC50 (3TP-Lux Reporter) | 12.1 nM | Luciferase Reporter Gene Assay | 4T1 cells | |
| IC50 (3TP-Lux Reporter) | 13.2 nM | Luciferase Reporter Gene Assay | 4T1-3TP-Lux cells | _ |
| IC50 (3TP-Lux Reporter) | 16.5 nM | Luciferase Reporter Gene Assay | HaCaT cells | _ |







IC50 (pSmad3 Inhibition)

10-30 nM

Western Blot

4T1 cells

In Vivo Efficacy and Pharmacokinetics

ALK5-IN-10 has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models.



| Parameter | Value | Animal Model | Study | Reference |
|----------------------------------|--|---|--|-----------|
| In Vivo Efficacy | | | | |
| Inhibition of Lung Metastasis | 40 mg/kg (i.p., every other day) | MMTV/c-Neu mice (Breast Cancer) | Inhibition of Smad/TGF β signaling, cell migration, invasion, and lung metastasis. | |
| Increased Survival | 0.625, 1.25, 2.5, or 5 mg/kg (five times/week) | 4T1-Luc injected BALB/c mice (Breast Cancer) | Dose-dependent inhibition of lung metastasis and increased survival. | |
| Anti-fibrotic Activity | 1.25, 2.5, or 5 mg/kg (qd) | CCI4-induced liver fibrosis (mice), BDL- induced liver fibrosis (rats), UUO-induced renal fibrosis (mice), BLM- induced pulmonary fibrosis (mice) | Decreased expression of collagen, α-SMA, and fibronectin; extended lifespan. | |
| Pharmacokinetic s (Rats) | | | | _ |
| Oral Bioavailability | 51% | Rats | Pharmacokinetic study of 12b·HCl (EW-7197). | |
| AUC | 1426 ng*h/mL | Rats | Pharmacokinetic study of 12b·HCl (EW-7197). | _ |



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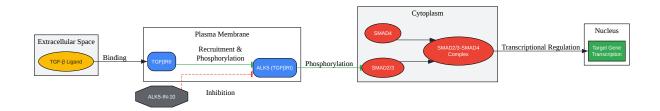
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| | | | Pharmacokinetic |
|------|------------|------|------------------|
| Cmax | 1620 ng/mL | Rats | study of 12b·HCl |
| | | | (EW-7197). |

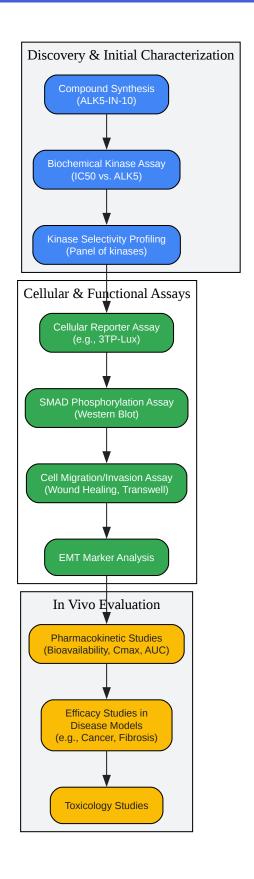
Signaling Pathways

The canonical TGF- β signaling pathway, which is inhibited by **ALK5-IN-10**, is depicted below.









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